2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol
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Overview
Description
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- Methyl 3-(trifluoromethyl)phenylacetate
- Trifluoromethylpyridine
Uniqueness
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol is unique due to its combination of a methoxy group, a trifluoromethyl group, and a butenol structure. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13F3O2 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol |
InChI |
InChI=1S/C12H13F3O2/c1-4-11(2,16)9-6-5-8(17-3)7-10(9)12(13,14)15/h4-7,16H,1H2,2-3H3 |
InChI Key |
IHLWZURFTCOSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
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